

# Crystal Structure of Triazolybenzoic Acids: A Technical Overview

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## Compound of Interest

Compound Name: 2-(1H-1,2,3-Triazol-1-yl)benzoic acid

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Disclaimer: As of the latest literature search, a detailed single-crystal X-ray diffraction study for **2-(1H-1,2,3-triazol-1-yl)benzoic acid** is not publicly available. This guide provides a comprehensive overview of the crystallographic characteristics of a closely related isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, to serve as a representative model for this class of compounds. The methodologies and structural features discussed are broadly applicable to the analysis of such molecular solids.

## Introduction

Triazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique molecular recognition properties. The spatial arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, such as solubility, stability, and bioavailability. This document outlines the key crystallographic features of 4-(1H-1,2,3-triazol-1-yl)benzoic acid and provides standardized protocols for its synthesis and structural determination.

## Crystallographic Data

The crystal structure of 4-(1H-1,2,3-triazol-1-yl)benzoic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table

below.<sup>[1]</sup> This data provides the fundamental information about the unit cell dimensions and symmetry of the crystal lattice.

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	189.17 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a	4.8058 Å
b	5.4704 Å
c	31.7944 Å
α	90°
β	90.687°
γ	90°
Residual Factor	0.0470

Table 1: Crystallographic data for 4-(1H-1,2,3-triazol-1-yl)benzoic acid.<sup>[1]</sup>

## Experimental Protocols

The following sections detail the generalized procedures for the synthesis, crystallization, and structural analysis of triazolybenzoic acids, adapted from established methodologies for similar compounds.<sup>[2]</sup>

### Synthesis via Click Chemistry

A common and efficient method for the synthesis of 1H-1,2,3-triazolybenzoic acids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

- **Azide Formation:** The corresponding azidobenzoic acid is prepared from aminobenzoic acid via diazotization followed by reaction with sodium azide.
- **Cycloaddition:** The azidobenzoic acid is then reacted with a suitable alkyne in the presence of a Cu(I) catalyst. For the parent compound, acetylene gas or a protected form can be used. The catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.<sup>[2]</sup>
- **Work-up and Purification:** The crude product is typically isolated by filtration or extraction. Purification is achieved by recrystallization from a suitable solvent system to yield the pure product.

## Crystallization for X-ray Analysis

Growing single crystals of sufficient quality is a critical step for X-ray diffraction studies.

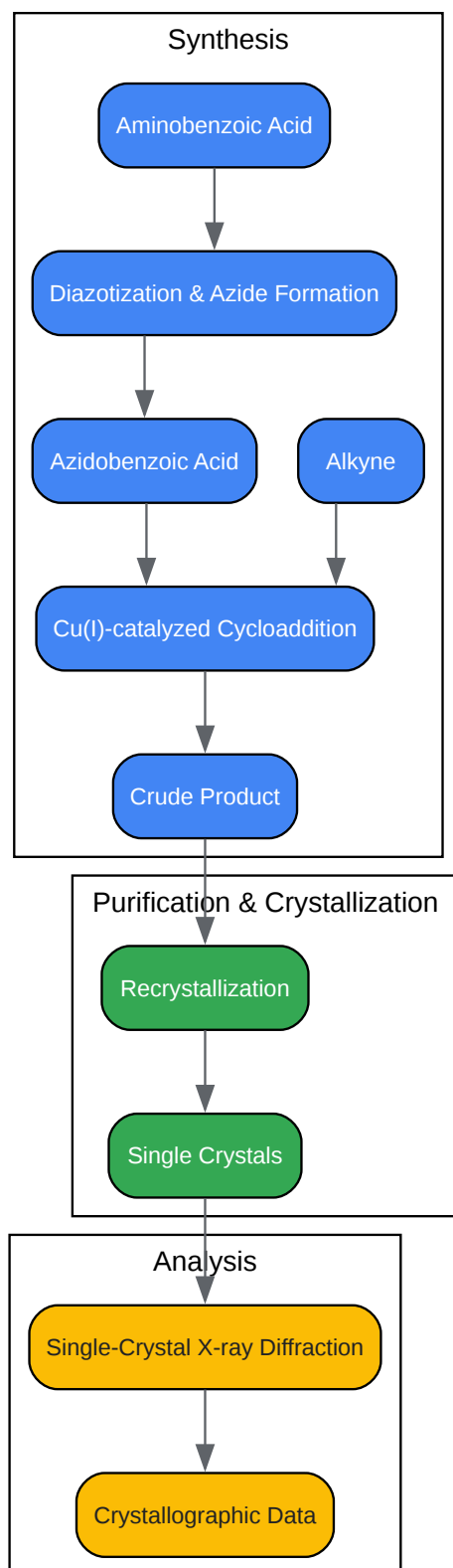
- **Solvent Selection:** A systematic solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility.
- **Slow Evaporation:** A nearly saturated solution of the compound is prepared in the chosen solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Once well-formed single crystals appear, they are carefully harvested from the solution for mounting on the diffractometer. Yellow block-like crystals can often be grown from solutions such as tetrahydrofuran (THF) with a small amount of ethyl acetate.<sup>[2]</sup>

## Single-Crystal X-ray Diffraction (SCXRD)

- **Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.<sup>[2]</sup>
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on  $F^2$ .

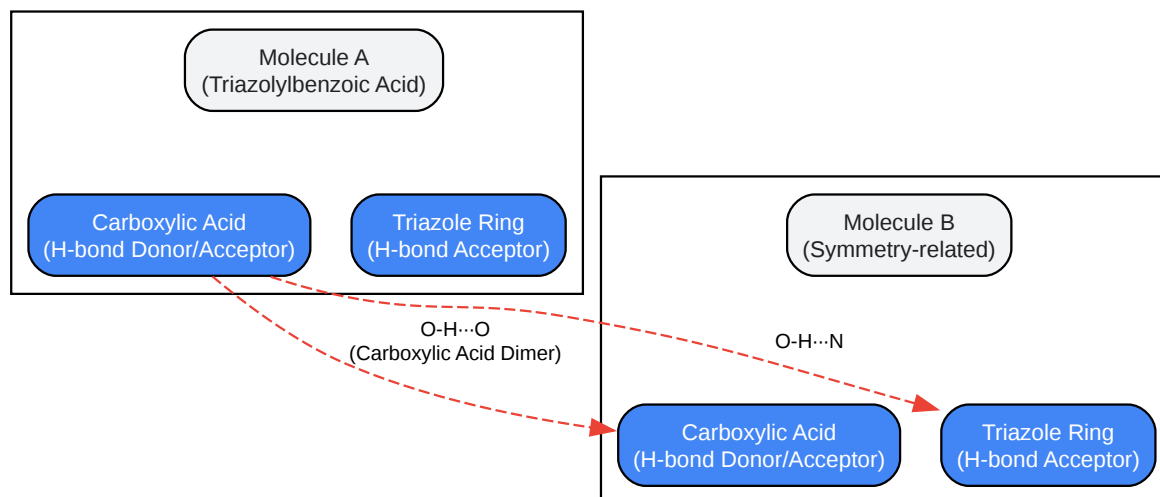
## Visualized Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key intermolecular interactions that define the crystal packing of triazolylbenzoic acids.



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Caption: Experimental workflow for synthesis and structural analysis.



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Caption: Key intermolecular hydrogen bonding interactions.

## Structural Features and Intermolecular Interactions

In the crystal lattice of triazolybenzoic acids, the arrangement of molecules is predominantly governed by hydrogen bonding.

- **Carboxylic Acid Dimers:** A common and robust supramolecular synthon observed is the formation of centrosymmetric dimers through strong O-H...O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.<sup>[3]</sup>
- **Triazole Interactions:** The nitrogen atoms of the triazole ring act as effective hydrogen bond acceptors. This allows for the formation of O-H...N or C-H...N interactions, which link the primary carboxylic acid dimers into higher-dimensional networks, such as chains or sheets.<sup>[3]</sup>
- **Planarity:** The molecule is largely planar, with only a slight twist typically observed between the planes of the benzene and triazole rings. For instance, in a related structure, the dihedral angle between these rings is 6.32 (7)°.<sup>[3]</sup> This near-planarity facilitates efficient crystal packing.

The combination of these intermolecular forces results in a stable, three-dimensional supramolecular architecture. Understanding these interactions is crucial for crystal engineering and the rational design of new materials with desired solid-state properties.

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## References

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- To cite this document: BenchChem. [Crystal Structure of Triazolylbenzoic Acids: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323098#crystal-structure-of-2-1h-1-2-3-triazol-1-yl-benzoic-acid]

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